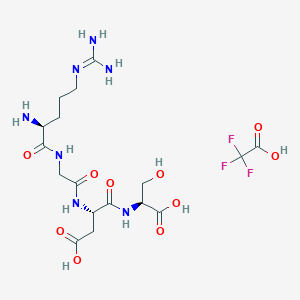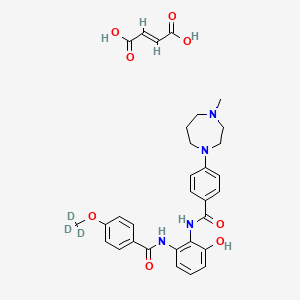
Darexaban-d3 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Darexaban-d3 (maleate) is a synthetic compound that acts as a direct inhibitor of factor Xa, an essential enzyme in the coagulation cascade. It is used in the form of its maleate salt and was initially developed by Astellas Pharma. Darexaban-d3 (maleate) has been studied for its potential use as an anticoagulant and antithrombotic agent to prevent venous thromboembolism, stroke in patients with atrial fibrillation, and ischemic events in acute coronary syndrome .
Méthodes De Préparation
The synthesis of Darexaban-d3 (maleate) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Darexaban-d3 (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the inhibition of factor Xa and the development of new anticoagulant drugs.
Biology: It is used in research to understand the role of factor Xa in the coagulation cascade and its implications in various diseases.
Medicine: It has been investigated for its potential use in preventing venous thromboembolism, stroke in patients with atrial fibrillation, and ischemic events in acute coronary syndrome.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Darexaban-d3 (maleate) exerts its effects by directly inhibiting factor Xa, an essential enzyme in the coagulation cascade. Factor Xa is responsible for the conversion of prothrombin to thrombin, which then converts fibrinogen to fibrin, leading to clot formation. By inhibiting factor Xa, Darexaban-d3 (maleate) prevents the formation of thrombin and subsequently reduces the formation of blood clots .
Comparaison Avec Des Composés Similaires
Darexaban-d3 (maleate) can be compared with other factor Xa inhibitors such as rivaroxaban, apixaban, and edoxaban. While all these compounds share a similar mechanism of action, Darexaban-d3 (maleate) is unique in its specific chemical structure and pharmacokinetic properties. The development of Darexaban-d3 (maleate) was discontinued in 2011, which sets it apart from other factor Xa inhibitors that are currently in clinical use .
Propriétés
Formule moléculaire |
C31H34N4O8 |
|---|---|
Poids moléculaire |
593.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[2-hydroxy-6-[[4-(trideuteriomethoxy)benzoyl]amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide |
InChI |
InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3; |
Clé InChI |
WHMPMUVISXATBH-ZNRNECGQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)O)NC(=O)C3=CC=C(C=C3)N4CCCN(CC4)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



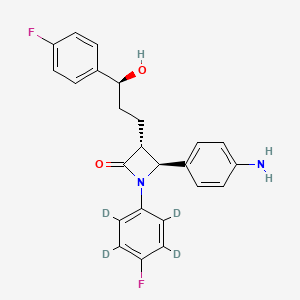
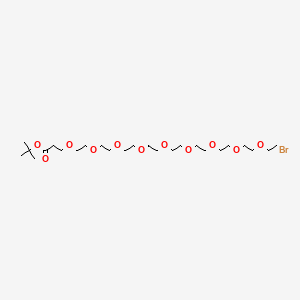
![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
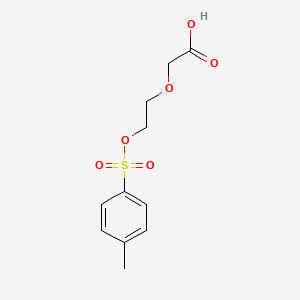
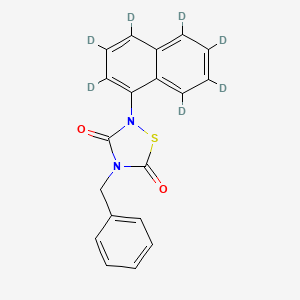

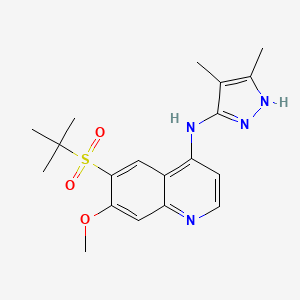
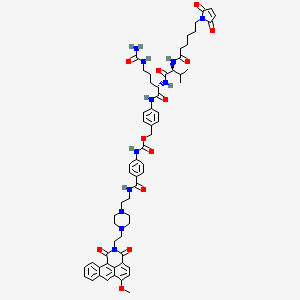
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
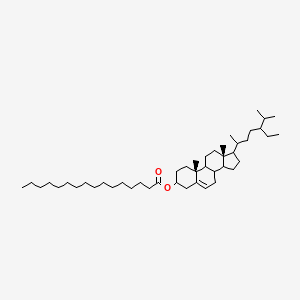
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
